Citalopram aldehyde is an important chemical compound that serves as an intermediate in the synthesis of citalopram, a widely used antidepressant belonging to the selective serotonin reuptake inhibitors class. This compound is characterized by its aldehyde functional group, which plays a crucial role in various chemical reactions leading to the formation of citalopram.
Citalopram aldehyde is synthesized from specific precursors, primarily through a series of organic reactions involving halogenated phthalane derivatives and Grignard reagents. The synthesis pathway is notable for its efficiency and high yield, making it a valuable component in pharmaceutical manufacturing.
Citalopram aldehyde is classified as an aromatic aldehyde due to its structure, which includes a benzene ring and an aldehyde functional group. It is also categorized under organic compounds used in medicinal chemistry, particularly in the development of antidepressants.
The synthesis of citalopram aldehyde typically involves several key steps:
The reactions are generally performed in organic solvents such as toluene or dimethylacetamide, under controlled temperatures ranging from 20°C to reflux conditions. The pH during these reactions must be maintained above 4 for optimal yields .
Citalopram aldehyde has a distinct molecular structure characterized by:
The molecular weight of citalopram aldehyde is approximately 303.39 g/mol. Its structural representation helps illustrate how it serves as a precursor in synthesizing more complex molecules like citalopram.
Citalopram aldehyde participates in various chemical reactions, primarily involving nucleophilic additions and condensation reactions:
The reactions are typically carried out under mild conditions to ensure high yields and purity of the final product. The use of solvents like toluene aids in facilitating these transformations while minimizing side reactions .
Citalopram itself acts primarily as a selective serotonin reuptake inhibitor, enhancing serotonin levels in the brain by preventing its reabsorption into neurons. This mechanism is crucial for alleviating symptoms of depression and anxiety disorders.
The pharmacokinetics of citalopram indicate that it has a half-life of approximately 35 hours, allowing for once-daily dosing. Its bioavailability is about 80%, and peak plasma concentrations are reached within four hours post-administration .
Relevant data indicate that careful handling and storage are essential to maintain the integrity of citalopram aldehyde during synthesis and application.
Citalopram aldehyde serves primarily as an intermediate in the synthesis of citalopram. Its role is critical in pharmaceutical chemistry, particularly in developing antidepressant medications. Additionally, research continues into its potential applications in other therapeutic areas, including anxiety disorders and obsessive-compulsive disorder treatments.
Citalopram propionic aldehyde (CPAL), systematically named 1-(4-fluorophenyl)-1-(3-oxopropyl)-1,3-dihydro-2-benzofuran-5-carbonitrile, is an intermediate aldehyde metabolite formed during the biotransformation of the antidepressant citalopram. Its molecular formula is C₁₈H₁₄FNO₂, with a molecular weight of 295.31 g/mol and a polar surface area of 50.09 Ų [3]. Structurally, CPAL retains citalopram’s core benzofuran scaffold fused to a 4-fluorophenyl group but features a reactive aldehyde moiety (-CHO) at the terminal end of the propyl side chain instead of the parent drug’s dimethylamino group. This aldehyde group confers high electrophilicity and metabolic lability, distinguishing it from stable citalopram metabolites like N-desmethylcitalopram [1] [6]. CPAL exists as a chiral molecule due to the stereogenic center at the benzofuran-fluorophenyl junction, though its stereospecific formation and clearance remain incompletely characterized [1] [4].
Property | Value |
---|---|
Chemical Formula | C₁₈H₁₄FNO₂ |
Molecular Weight | 295.31 g/mol |
IUPAC Name | 1-(4-Fluorophenyl)-1-(3-oxopropyl)-1,3-dihydro-2-benzofuran-5-carbonitrile |
logP (Predicted) | 3.01 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 4 |
Chiral Centers | 1 |
CPAL is a transient intermediate in the oxidative deamination pathway of citalopram, linking N-desmethylation to the formation of citalopram propionic acid (CPROP). This pathway proceeds via three enzymatically regulated steps:
Enzymology and Kinetics: MAO-B exhibits stereoselectivity, producing R-CPAL from R-DCIT and S-CPAL from S-DCIT at rates correlating with platelet count (R²=0.91 for R-CPAL) [4]. CPAL formation in human whole blood is linear over 3–9 hours and inhibited by the MAO-B inhibitor selegiline (IC₅₀ ~10⁻⁷ M). CYP2C19 contributes directly to S-citalopram clearance by forming S-CPROP, suggesting a parallel minor route bypassing DCIT [8].
Table 2: Enzymes Involved in Citalopram Aldehyde Metabolism
Enzyme | Reaction Catalyzed | Substrate Specificity | Inhibitors |
---|---|---|---|
MAO-B | DCIT → Citalopram Aldehyde | Stereoselective (R > S) | Selegiline |
Aldehyde Oxidase | Citalopram Aldehyde → CPROP | Non-stereoselective | Menadione |
CYP2C19 | S-Citalopram → S-CPROP | S-enantiomer specific | Omeprazole |
The discovery of CPAL exemplifies the evolving understanding of complex SSRI metabolism beyond cytochrome P450 systems. Initial citalopram metabolism studies (1980s–1990s) identified DCIT and DDIT as major N-desmethylated metabolites but overlooked aldehydes due to their transient nature [1] [5]. The pivotal late 1990s research by Rochat et al. demonstrated MAO-B’s role in converting DCIT to CPAL using human liver microsomes, marking the first evidence of MAOs metabolizing SSRIs [4]. This challenged the paradigm that MAOs solely deaminate endogenous monoamines.
Subsequent studies confirmed CPAL’s presence in vitro but faced analytical hurdles in vivo due to its rapid oxidation (half-life <10 minutes), explaining its absence in early human excretion studies where CPROP constituted ~12% of urinary metabolites [1] [4]. The 2001 discovery of MAO-B-mediated CPAL formation in human blood platelets provided a physiologically relevant model for studying extrahepatic SSRI metabolism and interindividual variability linked to platelet MAO-B activity [4].
Recent advances (2020s) revealed CYP2C19’s direct role in S-citalopram→S-CPROP conversion, accounting for ~33% of S-citalopram clearance by this enzyme and potentially explaining the disproportionate impact of CYP2C19 polymorphisms on escitalopram pharmacokinetics [8]. Despite these insights, CPAL’s instability continues to limit its direct quantification in clinical settings, relegating it to a "benchmark intermediate" rather than a therapeutic target or biomarker.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7